2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQLWVQOPIESBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

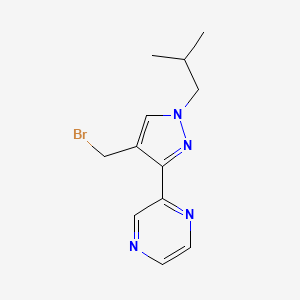

The chemical structure of 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine can be represented as follows:

This compound features a bromomethyl group and an isobutyl group attached to the pyrazole ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed effectiveness against a range of bacterial strains, suggesting that 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine may also possess similar properties due to structural similarities with known antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory potential. Compounds like celecoxib, a well-known anti-inflammatory drug, belong to this class. The presence of the pyrazole ring in 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine may enable it to inhibit cyclooxygenase enzymes, which are key players in inflammation pathways .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been documented in various studies. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis could make it a candidate for further investigation in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that several pyrazole derivatives can inhibit cell growth in cancer cell lines. For instance, compounds structurally related to 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine have shown IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or substituents like bromomethyl and isobutyl groups can significantly impact their efficacy and selectivity against biological targets. Research suggests that variations in these groups can enhance or diminish activity against specific enzymes or receptors involved in disease mechanisms .

Data Table: Biological Activities of Related Pyrazole Compounds

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with different nucleophiles, leading to new derivatives.

Biology

The compound exhibits significant biological activities that make it a candidate for further research:

-

Antimicrobial Activity

- Case Study : In vitro studies have shown effectiveness against various pathogens.

- Minimum Inhibitory Concentrations (MIC) :

Pathogen MIC (μg/mL) Staphylococcus aureus 0.25 Escherichia coli 0.30 Candida albicans 0.22

-

Anti-inflammatory Properties

- Research indicates that the compound may inhibit inflammatory pathways, making it relevant for treating inflammatory diseases.

-

Anticancer Potential

- Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Medicine

In medicine, the compound is being explored as a lead candidate for drug development due to its promising biological activity. Its structure allows it to interact with specific molecular targets, which can modulate various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Pyridine vs. Pyrazine: Replacing pyridine (in the chloromethyl analog ) with pyrazine introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity.

- Bromomethyl vs. Chloromethyl : The bromomethyl group in the target compound is a superior leaving group compared to chloromethyl, enabling faster nucleophilic substitutions (e.g., alkylation or cross-coupling reactions) .

Reactivity and Stability

- Halogen Reactivity : Bromine in the target compound offers higher reactivity in Suzuki-Miyaura couplings compared to chlorine, as seen in analogs like 4-bromo-5-(bromomethyl)-pyrazol-3-one . However, brominated compounds may exhibit lower thermal stability.

- Hydrogen Bonding : The pyrazine ring’s nitrogen atoms enable stronger intermolecular interactions than pyridine, as observed in crystal structures of triazole-pyrazine derivatives . This could enhance crystallinity or stability in solid-state formulations.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine typically involves:

- Construction of the pyrazole core with the desired N-substitution (isobutyl group at N1).

- Introduction of the bromomethyl substituent at the 4-position of the pyrazole ring.

- Coupling of the functionalized pyrazole with a pyrazine moiety, often via Suzuki coupling or related palladium-catalyzed cross-coupling reactions.

This strategy is supported by synthetic protocols for related pyrazolyl-pyridine or pyrazolyl-pyrazine compounds, which use Suzuki coupling reactions to install aromatic or heteroaromatic rings and alkylation reactions to introduce alkyl substituents on the pyrazole nitrogen.

Alkylation of Pyrazole Boronic Esters

A key step is the alkylation of 4-pyrazoleboronic acid pinacol esters to introduce the isobutyl group at the N1 position. This is achieved by reacting the pyrazole boronic ester with an appropriate alkyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (~60 °C). The reaction proceeds until completion or stagnation, monitored by thin-layer chromatography (TLC).

| Reagents/Conditions | Details |

|---|---|

| Pyrazole boronic acid pinacol ester | 1.0 equivalent |

| Alkyl halide (isobutyl bromide) | 1.25 equivalents |

| Potassium carbonate (K2CO3) | 2.0 equivalents |

| Solvent | DMF (3 mL per 100 mg substrate) |

| Temperature | 60 °C |

| Reaction monitoring | TLC |

| Work-up | Dilution with ethyl acetate (EtOAc), washing with water and brine, drying over Na2SO4, filtration, concentration under reduced pressure |

The crude product is typically purified by flash column chromatography (FCC) using petroleum ether (PE) and ethyl acetate mixtures to afford the N-isobutyl substituted pyrazole boronic ester as a colorless oil with yields reported around 58%.

The introduction of the bromomethyl group at the 4-position of the pyrazole ring can be achieved by selective bromomethylation reactions. While specific conditions for this exact substitution are not widely detailed in the public domain, analogous methods involve:

- Halomethylation using reagents such as N-bromosuccinimide (NBS) or bromomethyl derivatives under controlled conditions.

- Protection of other reactive sites to ensure regioselectivity.

- Monitoring reaction progress by chromatographic techniques.

This step is crucial to obtain the 4-(bromomethyl) substituent required for further coupling reactions.

Suzuki Coupling for Pyrazine Attachment

The final assembly of the 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine involves coupling the functionalized pyrazole with a pyrazine derivative. Suzuki coupling is the preferred method, utilizing palladium catalysts such as PdCl2(PPh3)2, bases like cesium carbonate (Cs2CO3), and solvents such as dry DMF or dimethoxyethane (DME) under inert nitrogen atmosphere at elevated temperatures (85–100 °C).

General Suzuki Coupling Conditions:

| Component | Quantity |

|---|---|

| Aryl halide (pyrazine derivative) | 1.0 equivalent |

| Pyrazole boronic acid or ester | 1.5 equivalents |

| Cesium carbonate (Cs2CO3) | 1.5 equivalents |

| Catalyst (PdCl2(PPh3)2) | 0.1 equivalent |

| Solvent | Dry DMF or DME |

| Temperature | 85–100 °C |

| Atmosphere | Nitrogen |

| Reaction monitoring | LC-MS |

The reaction mixture is worked up by dilution with EtOAc, washing with water and brine, drying, filtering, and concentration. Purification is typically done by column chromatography to isolate the coupled product.

Summary Table of Key Preparation Steps

Research Findings and Notes

- Alkylation of pyrazole boronic esters prior to Suzuki coupling is preferred due to ease of purification and better yields compared to alkylation post-coupling.

- Water-free conditions are critical during Suzuki coupling to avoid nucleophilic aromatic substitution side reactions, especially with chloro-substituted pyridine or pyrazine precursors.

- The bromomethyl functionality serves as a versatile handle for further functionalization or as a site for biological activity modulation.

- The synthetic approach is modular, allowing variation of alkyl substituents and heteroaromatic cores, enabling structure-activity relationship studies in medicinal chemistry.

Q & A

Q. Structural Characterization

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole-pyrazine dihedral angles ~5–10°) to confirm regiochemistry . Software like SHELXL is used for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the pyrazole C3 proton (δ 7.8–8.2 ppm) and pyrazine protons (δ 8.5–9.0 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄BrN₅: 316.04) .

What are the challenges in achieving regioselective functionalization of the pyrazole ring, and how are they addressed?

Q. Advanced Synthetic Challenges

- Regioselectivity : Competing reactions at pyrazole N1 vs. C4 positions can occur. Strategies include:

- Protecting groups : Use of tert-butyl or benzyl groups to block N1 during bromomethylation .

- Directed metallation : Employing LDA (lithium diisopropylamide) to selectively deprotonate the C4 position before bromination .

- Side reactions : Unwanted nucleophilic displacement of the bromomethyl group (e.g., by residual moisture) is mitigated using anhydrous solvents and inert atmospheres .

How does the bromomethyl group influence the compound’s reactivity in downstream applications?

Mechanistic Insights

The bromomethyl group serves as a versatile handle for:

- Nucleophilic substitution : Reacts with amines, thiols, or azides to form functionalized derivatives (e.g., click chemistry for bioconjugation) .

- Cross-coupling : Participates in Stille or Negishi couplings for carbon-carbon bond formation .

Kinetic studies (e.g., monitoring SN2 reactivity via HPLC) reveal that steric hindrance from the isobutyl group slows bromide displacement, favoring controlled derivatization .

What computational methods are used to predict structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Analysis

- Molecular docking : Screens against targets like kinases (e.g., c-MET) using AutoDock Vina to assess binding affinity. The pyrazine ring often forms π-π interactions with catalytic lysine residues .

- DFT calculations : Models the electron-withdrawing effect of the bromomethyl group, which enhances electrophilicity at the pyrazole C3 position .

- Comparative SAR : Analogues with chloro or methyl substituents (e.g., from ’s derivatives) show reduced bioactivity, highlighting the bromomethyl group’s role in target engagement .

How does crystallographic data inform conformational stability and reactivity?

Q. Crystallography-Driven Insights

- Intramolecular interactions : Hydrogen bonding between the pyrazine N and pyrazole C–H stabilizes a planar conformation, enhancing π-stacking in biological systems .

- Thermal parameters (B-factors) : High mobility of the bromomethyl group in crystal structures suggests potential for dynamic binding modes .

What methodologies are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Q. Analytical Method Development

- HPLC-UV/Vis : Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) for retention times ~8–10 min .

- LC-MS/MS : Employ MRM (multiple reaction monitoring) transitions (e.g., m/z 316 → 238 for quantification) to enhance sensitivity in pharmacokinetic studies .

- Validation : Ensure linearity (R² > 0.99) across 1–100 µg/mL and recovery rates >90% in spiked plasma samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.